1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea is an organic compound with the molecular formula C15H21FN2O It is characterized by a cyclohexyl group attached to a urea moiety, which is further linked to a 4-fluorophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanate with 2-(4-fluorophenyl)ethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Urea derivatives with oxidized side chains.
Reduction: Amine derivatives.
Substitution: Compounds with substituted phenyl groups.
Scientific Research Applications
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its natural reaction. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-[2-(4-chlorophenyl)ethyl]urea
- 1-Cyclohexyl-3-[2-(4-bromophenyl)ethyl]urea
- 1-Cyclohexyl-3-[2-(4-methylphenyl)ethyl]urea
Uniqueness
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability of organic compounds, making this compound potentially more stable and effective in biological systems compared to its analogs with different substituents.
Properties
Molecular Formula |
C15H21FN2O |
---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
1-cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea |
InChI |
InChI=1S/C15H21FN2O/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,17,18,19) |
InChI Key |
LQQJALJRUKYAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.